molecular formula C20H20FN3O4 B3012819 Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 1351642-61-9

Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No. B3012819
M. Wt: 385.395
InChI Key: POHRNGFGMOOLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves high-temperature reactions and the formation of oxadiazole rings, which are common in energetic materials and pharmaceuticals. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan is achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . This process may share similarities with the synthesis of the compound , particularly in the formation of the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within a molecule and can be applied to determine the structure of Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate. The presence of a fluorophenyl group is also noted in the analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, suggesting that fluorine substitution is a common strategy to modify the properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their structural components. The oxadiazole ring, for example, is known for its participation in various chemical reactions, often contributing to the formation of energetic materials . The furan ring, present in both the compound of interest and in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, is another reactive site that can undergo electrophilic substitution and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as thermal stability and sensitivity to impact and friction, have been evaluated using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . These compounds exhibit moderate thermal stabilities and are insensitive to impact and friction, which could be relevant for the safety and handling of Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate. Additionally, the presence of a fluorine atom can influence the physical properties, such as the density and melting point, which are important for the compound's potential applications .

Scientific Research Applications

Synthesis and Antagonist Activity

  • Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate has been involved in the synthesis of various piperidine derivatives. These derivatives, particularly benzo[b]furans and benzo[b]thiophenes, exhibit potent 5-HT2 antagonist activity, which is significant in the study of neuromodulators and neurotransmitters (Watanabe, Yoshiwara, & Kanao, 1993).

Chelating Properties and Antimicrobial Activity

  • The compound has been used in the formation of organic ligands containing the furan ring. These ligands, in combination with transition metal complexes, demonstrate antimicrobial activities against various human pathogenic bacteria (Patel, 2020).

Antimicrobial and Antifungal Applications

  • 1,3,4-Oxadiazole derivatives, starting from furan-2-carbohydrazide, have been synthesized and shown to possess antimicrobial activities. These compounds, including variations with the piperidine moiety, are relevant in developing new antimicrobial agents (Başoğlu et al., 2013).

Tautomeric Equilibrium Studies

  • Studies on compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol have been conducted to understand their thiol-thione tautomeric equilibrium. This research is crucial in the field of organic chemistry for understanding the dynamic behavior of such compounds (Koparır, Çetin, & Cansiz, 2005).

Synthesis of Heterocycles

  • The compound has played a role in synthesizing various heterocycles, including 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolo[3,4-b][1,3,4]thiadiazole derivatives. These heterocycles have numerous applications in medicinal chemistry and drug development (Gorak et al., 2009).

Energetic Materials Development

  • Research into insensitive energetic materials has utilized 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives. These materials are of interest in fields like materials science and military applications due to their stability and energetic properties (Yu et al., 2017).

properties

IUPAC Name

methyl 5-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-26-20(25)17-7-6-16(27-17)12-24-10-8-14(9-11-24)19-23-22-18(28-19)13-2-4-15(21)5-3-13/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHRNGFGMOOLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.